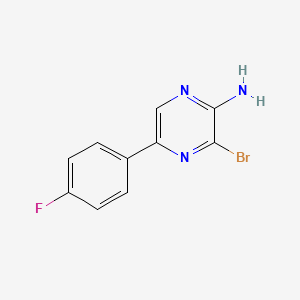
3-Bromo-5-(4-fluorophenyl)pyrazin-2-amine
Vue d'ensemble
Description
3-Bromo-5-(4-fluorophenyl)pyrazin-2-amine: is a chemical compound with the molecular formula C10H7BrFN3. It is a heterocyclic compound containing both bromine and fluorine atoms, which makes it an interesting subject for various chemical and pharmaceutical research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(4-fluorophenyl)pyrazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dibromopyrazin-2-amine and 4-fluorophenylboronic acid.
Reaction Conditions: The reaction is carried out in a mixture of toluene, ethanol, and water (7:3:1) under nitrogen atmosphere.
Catalyst and Reagents: Potassium phosphate is used as a base, and the reaction is catalyzed by a palladium catalyst.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo various substitution reactions, particularly at the bromine and fluorine positions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Common reagents include boronic acids, palladium catalysts, and bases such as potassium phosphate.
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen) and at elevated temperatures.
Major Products:
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the development of new materials with unique electronic properties.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug discovery.
- Studied for its biological activity, including antimicrobial and anticancer properties .
Industry:
- Utilized in the synthesis of agrochemicals and specialty chemicals.
- Applied in the development of advanced materials for electronics and photonics.
Mécanisme D'action
The exact mechanism of action for 3-Bromo-5-(4-fluorophenyl)pyrazin-2-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine and fluorine substituents. These interactions can modulate biological pathways, leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
2-Bromo-5-fluoropyridine: Another bromine and fluorine-containing heterocycle used in similar applications.
5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine: A closely related compound with similar structural features and applications.
Uniqueness:
- The presence of both bromine and fluorine atoms in the pyrazine ring makes 3-Bromo-5-(4-fluorophenyl)pyrazin-2-amine unique in its reactivity and potential applications.
- Its specific substitution pattern allows for selective functionalization, making it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
3-bromo-5-(4-fluorophenyl)pyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN3/c11-9-10(13)14-5-8(15-9)6-1-3-7(12)4-2-6/h1-5H,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJJDJZYEYLOAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C(=N2)Br)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















